molecular formula C8H13N3O B1627301 N4-Ethyl-6-methoxypyridine-3,4-diamine CAS No. 925213-64-5

N4-Ethyl-6-methoxypyridine-3,4-diamine

Cat. No.: B1627301
CAS No.: 925213-64-5
M. Wt: 167.21 g/mol
InChI Key: CJWFLJHFUOKBOM-UHFFFAOYSA-N
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Description

N4-Ethyl-6-methoxypyridine-3,4-diamine is a chemical compound with the molecular formula C8H13N3O and a molecular weight of 167.21 g/mol . This compound is characterized by the presence of an ethyl group at the N4 position, a methoxy group at the 6th position, and two amino groups at the 3rd and 4th positions of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

N4-Ethyl-6-methoxypyridine-3,4-diamine has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in combinatorial chemistry.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Ethyl-6-methoxypyridine-3,4-diamine typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine derivatives that are functionalized at specific positions.

    Methoxylation: The methoxy group is introduced at the 6th position via a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Amination: The amino groups at the 3rd and 4th positions are introduced through a series of reduction and substitution reactions involving nitro or halogenated intermediates.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N4-Ethyl-6-methoxypyridine-3,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups or reduce other functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Reagents like halides, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.

Mechanism of Action

The mechanism of action of N4-Ethyl-6-methoxypyridine-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    N4-Methyl-6-methoxypyridine-3,4-diamine: Similar structure but with a methyl group instead of an ethyl group.

    N4-Ethyl-6-hydroxypyridine-3,4-diamine: Similar structure but with a hydroxyl group instead of a methoxy group.

    N4-Ethyl-6-methoxypyridine-2,3-diamine: Similar structure but with amino groups at different positions.

Uniqueness

N4-Ethyl-6-methoxypyridine-3,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-N-ethyl-6-methoxypyridine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-3-10-7-4-8(12-2)11-5-6(7)9/h4-5H,3,9H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJWFLJHFUOKBOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC=C1N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90582729
Record name N~4~-Ethyl-6-methoxypyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90582729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925213-64-5
Record name N~4~-Ethyl-6-methoxypyridine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90582729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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